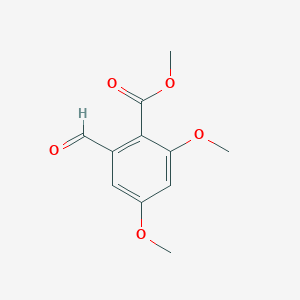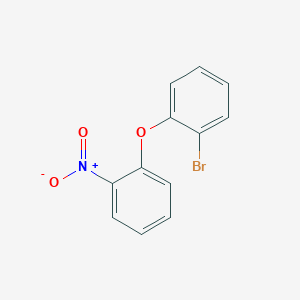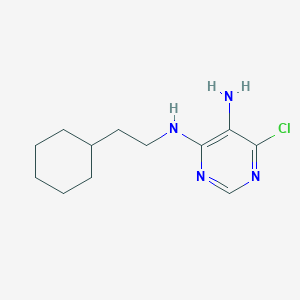
Tetrakis(4-ethynylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(4-ethynylphenyl)silane is an organosilicon compound characterized by the presence of four ethynylphenyl groups attached to a central silicon atom. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(4-ethynylphenyl)silane is typically synthesized via the Sonogashira–Hagihara coupling reaction. This method involves the coupling of tetrakis(4-iodophenyl)silane with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara coupling reaction remains the most common approach. This method is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(4-ethynylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Tetrakis(4-ethynylphenyl)silane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tetrakis(4-ethynylphenyl)silane is largely dependent on its application. In the context of microporous organic polymers, the compound acts as a monomer that forms a porous network through polymerization reactions. The ethynyl groups facilitate the formation of strong covalent bonds, resulting in a stable and rigid polymer structure . In drug delivery systems, the compound’s ability to form nanoparticles allows for efficient encapsulation and release of therapeutic agents .
Comparación Con Compuestos Similares
Tetrakis(4-ethynylphenyl)methane: Similar structure but with a central carbon atom instead of silicon.
Tetrakis(4-bromophenyl)silane: Similar structure but with bromine substituents instead of ethynyl groups.
Uniqueness: Tetrakis(4-ethynylphenyl)silane is unique due to the presence of ethynyl groups, which provide enhanced reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials with high surface areas and selective adsorption properties .
Propiedades
Fórmula molecular |
C32H20Si |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
tetrakis(4-ethynylphenyl)silane |
InChI |
InChI=1S/C32H20Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H |
Clave InChI |
KLDGWROBZSJZOH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)


![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)


![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)

